Naphtho[2,1-b]thien-1-ylmethanol
Description
Naphtho[2,1-b]thien-1-ylmethanol (CAS No. 30689-48-6) is a heterocyclic compound featuring a naphthothiophene backbone fused with a hydroxymethyl group. Its molecular formula is C₁₃H₁₀OS, with a molecular weight of 214.28 g/mol (Figure 1). The structure comprises a naphthalene ring fused to a thiophene moiety, with a methanol substituent at position 1. The InChIKey (PWTLWEBXXAEENQ-UHFFFAOYSA-N) and SMILES (C12=CC=C3C(=C1C=C(CO)S2)C=CC=C3) confirm its planar aromatic system and hydroxyl group positioning .
Properties
Molecular Formula |
C13H10OS |
|---|---|
Molecular Weight |
214.28g/mol |
IUPAC Name |
benzo[e][1]benzothiol-1-ylmethanol |
InChI |
InChI=1S/C13H10OS/c14-7-10-8-15-12-6-5-9-3-1-2-4-11(9)13(10)12/h1-6,8,14H,7H2 |
InChI Key |
GIXZQEZTNPIFLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CS3)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=CS3)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
Naphtho[2,1-b]thien-1-ylmethanol differs from naphthofuran analogs (e.g., naphtho[2,1-b]furan-2-carboxyhydrazide) in its heteroatom: sulfur in the thiophene ring versus oxygen in furan. Key distinctions include:
- Electronic Properties : Sulfur’s polarizability may alter electronic transitions, affecting optical properties (e.g., Second Harmonic Generation efficiency) .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
